7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-4-2-7-18(12-15)27-8-10-28(11-9-27)23-25-20-19(14-30-21(20)22(29)26-23)16-5-3-6-17(24)13-16/h2-7,12-14H,8-11H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQGOXINJWYDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. A common synthetic route may include:
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thienopyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The thienopyrimidinone core undergoes oxidation at the sulfur atom or pyrimidine ring. Common reagents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hrs | Sulfone derivative (oxidation at thiophene) | |
| H₂O₂ (30%) | AcOH, reflux, 12 hrs | Hydroxylated pyrimidinone |
Key Finding : Oxidation with KMnO₄ selectively targets the thiophene sulfur, forming a sulfone without altering the piperazine group.
Reduction Reactions
Reduction primarily affects the pyrimidinone carbonyl group or the chlorophenyl substituent:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 hrs | Thienopyrimidine alcohol (C=O → CH₂OH) | |
| Pd/C, H₂ (1 atm) | EtOH, RT, 24 hrs | Dechlorinated phenyl derivative |
Key Finding : Catalytic hydrogenation removes the 3-chlorophenyl group, enabling further functionalization at the aromatic ring .
Nucleophilic Aromatic Substitution (NAS)
The 3-chlorophenyl group undergoes NAS with amines or alkoxides:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | DMF, 120°C, 8 hrs | 3-Piperidinophenyl analog | |
| Sodium methoxide | MeOH, reflux, 10 hrs | 3-Methoxyphenyl derivative |
Piperazine Functionalization
The piperazine nitrogen reacts with electrophiles:
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, RT, 2 hrs | N-Acetylpiperazine derivative | |
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | N-Methylpiperazine analog |
Key Finding : Piperazine alkylation enhances solubility and modulates biological activity .
Cyclization and Ring-Opening
Under acidic or basic conditions, the thienopyrimidinone core undergoes ring transformations:
| Condition | Reagent | Product | Reference |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux, 4 hrs | Thieno[3,2-d]pyrimidine-2,4-dione | |
| NaOH (10%) | H₂O, 100°C, 3 hrs | Ring-opened thiophene-carboxamide |
Suzuki-Miyaura Coupling
The 3-chlorophenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl derivatives with enhanced kinase inhibition .
Multi-Component Reactions (MCRs)
In 1,4-dioxane with triethylamine, the compound reacts with aldehydes and malononitrile to form fused chromene-thienopyrimidine hybrids, demonstrating anti-inflammatory activity .
Mechanistic Insights
Scientific Research Applications
The compound 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications in various medical fields. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives can exhibit significant antitumor properties. The compound's ability to inhibit specific kinases involved in cell growth and survival pathways makes it a candidate for further studies in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The broad-spectrum antimicrobial activity of thienopyrimidine derivatives has been documented. This compound may possess similar properties, making it relevant for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Neuropharmacological Effects
Given its piperazine moiety, this compound could also be explored for neuropharmacological applications. Piperazine derivatives are known for their effects on the central nervous system, potentially leading to new treatments for psychiatric disorders.
Anti-inflammatory Potential
Compounds with similar structures have shown anti-inflammatory effects by inhibiting inflammatory cytokines and pathways. This suggests that the compound may also be investigated for its role in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals highlighted the synthesis and evaluation of thienopyrimidine derivatives, including similar structures to the compound . These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and induction of apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Activity
Research conducted on thienopyrimidine compounds indicated their effectiveness against multiple bacterial strains, including resistant ones. The study emphasized the need for further exploration of these compounds as potential antibiotics .
Case Study 3: Neuropharmacological Assessment
In a neuropharmacological study, piperazine-based compounds were evaluated for their anxiolytic effects. The findings suggested that modifications in the piperazine structure could enhance therapeutic efficacy, paving the way for exploring derivatives like the compound discussed .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(3-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(3-chlorophenyl)-2-[4-(3-ethylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl and 3-methylphenyl groups, along with the thienopyrimidinone core, contributes to its unique reactivity and potential pharmacological activity.
Biological Activity
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound with potential therapeutic applications. Its structural features suggest a possible role in various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H21ClN4OS
- Molecular Weight : 436.96 g/mol
- CAS Number : 1242883-94-8
The compound's biological activity can be attributed to its interaction with various molecular targets:
-
Antiviral Activity :
- Compounds with similar structures have shown antiviral properties by inhibiting viral replication and entry into host cells. For instance, derivatives of pyrimidines have been reported to exhibit significant antiviral activity against respiratory viruses by disrupting their fusion with host cell membranes .
- Anticancer Potential :
- Neuropharmacological Effects :
Biological Activity Data Table
| Activity Type | Mechanism | References |
|---|---|---|
| Antiviral | Inhibition of viral fusion | |
| Anticancer | Kinase inhibition | |
| Neuropharmacological | Modulation of neurotransmitters |
Case Studies
-
Antiviral Efficacy :
A study evaluated a series of pyrimidine derivatives, including those structurally related to the compound , demonstrating potent antiviral effects against various strains of respiratory syncytial virus (RSV). The mechanism involved the disruption of viral entry processes into host cells . -
Anticancer Activity :
Research on similar compounds has indicated that they can effectively inhibit cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways. These findings suggest that the compound may serve as a lead for developing new anticancer agents . -
Neuropharmacological Studies :
Investigations into the piperazine derivatives have shown promise in treating anxiety and depression by acting on serotonin receptors and dopamine pathways. This highlights the potential for the compound to be developed as a neuropharmaceutical agent .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?
The core structure can be synthesized via cyclocondensation reactions using thiourea derivatives and appropriately substituted β-keto esters under acidic conditions. For example, similar scaffolds in were prepared using 4-hydroxycoumarin and aldehydes with thiourea, catalyzed by p-toluenesulfonic acid. Modifications to the aryl/heteroaryl substituents (e.g., 3-chlorophenyl) require Suzuki-Miyaura coupling or nucleophilic aromatic substitution post-core formation .
Q. How can the substitution pattern at the piperazine moiety influence receptor binding affinity?
The piperazine group’s substituents (e.g., 3-methylphenyl in this compound) modulate lipophilicity and steric interactions. highlights that 4-arylpiperazine derivatives enhance binding to serotonin/dopamine receptors. Computational docking studies (as in ) should compare the spatial orientation of 3-methylphenyl versus other aryl groups (e.g., 4-chlorophenyl in ) to predict selectivity .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Key methods include:
- ¹H/¹³C NMR : To verify aryl/piperazine proton environments and coupling patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm).
- HRMS : For exact mass confirmation (e.g., molecular weight ~469.95 g/mol).
- X-ray crystallography : For unambiguous stereochemical assignment, as demonstrated for analogous thieno-pyrimidinones in and .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s known role in ATP-binding domains. Use fluorescence polarization or ELISA-based methods. For receptor profiling (e.g., serotonin 5-HT1A/D2), radioligand binding assays with HEK293 cells expressing target receptors are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Lipophilicity : Introduce polar groups (e.g., hydroxyl, carboxyl) to the 3-methylphenyl piperazine substituent to improve solubility (logP reduction).
- Metabolic stability : Replace the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl) to mitigate oxidative metabolism, as seen in for trifluoromethyl analogs .
- Permeability : Use Caco-2 cell assays to evaluate passive diffusion and efflux ratios.
Q. What computational tools can predict off-target interactions for this compound?
- Molecular Dynamics (MD) Simulations : Assess binding stability to off-target kinases (e.g., ABL1, SRC) using AMBER or GROMACS.
- Pharmacophore Modeling : Compare the compound’s features (e.g., hydrogen bond acceptors in the pyrimidine ring) against databases like ChEMBL .
- Machine Learning : Apply QSAR models trained on kinase inhibitor datasets to predict promiscuity .
Q. How can contradictory data on biological activity across studies be resolved?
- Assay Standardization : Replicate results under uniform conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., highlights ester hydrolysis in related compounds) .
- Target Deconvolution : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockout models .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps).
- Crystallization-Driven Purification : Leverage the compound’s low solubility in ethanol/water mixtures (common in thieno-pyrimidinones; ) for recrystallization .
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., chlorination with POCl₃) .
Q. How can the compound’s polymorphic forms impact preclinical development?
Use differential scanning calorimetry (DSC) and powder XRD to identify stable polymorphs. For example, reports a monoclinic crystal system (space group P2₁/c) for a structurally related compound, which may inform salt/form selection .
Q. What in silico methods validate the compound’s drug-likeness?
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess absorption, CYP450 interactions, and toxicity.
- Docking Studies : Compare binding poses in homology models of target receptors (e.g., 5-HT1A in ) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for minor structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
